molecular formula C10H14Cl3N3 B3095944 [2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride CAS No. 1269288-39-2

[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride

Cat. No. B3095944
CAS RN: 1269288-39-2
M. Wt: 282.6
InChI Key: LLXMNTGVOJFYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride” is a unique chemical compound provided by Sigma-Aldrich to early discovery researchers . It is a solid in form . The compound is part of a larger family of benzimidazole compounds, which are heterocyclic aromatic organic compounds .


Molecular Structure Analysis

The molecular formula of “[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride” is C10H14Cl3N3 . The structure includes a benzimidazole core, which is a fused ring of benzene and imidazole .


Physical And Chemical Properties Analysis

“[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride” is a solid compound . Its molecular weight is 282.597 Da . The compound does not have a known boiling point, melting point, or flash point .

Scientific Research Applications

Safety and Hazards

“[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride” is classified as an eye irritant and skin irritant . It is recommended to avoid contact with skin and eyes .

properties

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3.2ClH/c1-12-5-4-10-13-8-3-2-7(11)6-9(8)14-10;;/h2-3,6,12H,4-5H2,1H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXMNTGVOJFYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC2=C(N1)C=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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